N'-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide
Overview
Description
N-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide, also known as N-hydroxy-4-propan-2-yloxybenzamide, is an organic compound that has been used in a variety of scientific research applications. It is a versatile compound, with a wide range of uses in both biochemical and physiological studies.
Scientific Research Applications
N'-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide(propan-2-yloxy)benzene-1-carboximidamide has been used in a variety of scientific research applications. It has been used as a substrate for various enzymes, such as cytochrome P450, and as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. It has also been used as a model compound for studying the structure and function of enzymes, as well as for studying drug metabolism and drug-drug interactions.
Mechanism of Action
N'-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide(propan-2-yloxy)benzene-1-carboximidamide acts as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. It binds to the active site of the enzyme, blocking its catalytic activity. This prevents the enzyme from catalyzing the reaction and ultimately leads to the inhibition of the enzyme's activity.
Biochemical and Physiological Effects
N'-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide(propan-2-yloxy)benzene-1-carboximidamide has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory, antispasmodic, and analgesic effects. It has also been studied for its potential to inhibit the growth of certain types of cancer cells.
Advantages and Limitations for Lab Experiments
N'-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide(propan-2-yloxy)benzene-1-carboximidamide has several advantages and limitations when used in lab experiments. One advantage is that it is a relatively simple compound to synthesize and is readily available. It is also a relatively stable compound, making it suitable for long-term storage. One limitation is that it is not very soluble in water, so it must be dissolved in an organic solvent in order to be used in experiments.
Future Directions
N'-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide(propan-2-yloxy)benzene-1-carboximidamide has the potential to be used in a variety of future research applications. It could be used to study drug metabolism and drug-drug interactions. It could also be used to develop new drugs or to improve existing drugs. Additionally, it could be used to study the structure and function of enzymes, as well as to develop new enzyme inhibitors. Finally, it could be used to study the biochemical and physiological effects of other compounds, or to investigate the potential of other compounds to inhibit the growth of cancer cells.
Synthesis Methods
N'-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide(propan-2-yloxy)benzene-1-carboximidamide is synthesized through a multi-step process. The first step is to prepare the starting material, which is a derivative of benzaldehyde. This is done by reacting benzaldehyde with 2-propanol in the presence of sodium hydroxide. The resulting product is then reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide and a catalytic amount of sulfuric acid. This reaction results in the formation of the desired compound, N'-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide(propan-2-yloxy)benzene-1-carboximidamide.
properties
IUPAC Name |
N'-hydroxy-4-propan-2-yloxybenzenecarboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7(2)14-9-5-3-8(4-6-9)10(11)12-13/h3-7,13H,1-2H3,(H2,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHLSFXGNXGTJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C(=N/O)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide | |
CAS RN |
90873-16-8 | |
Record name | N'-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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